6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
Properties
IUPAC Name |
6-[4-(1,3-benzoxazol-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O3/c30-26-21-9-3-1-7-19(21)20-8-2-4-10-22(20)27(31)29(26)18-15-13-17(14-16-18)25-28-23-11-5-6-12-24(23)32-25/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJSUQREUEDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367391 | |
| Record name | ST031394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5749-40-6 | |
| Record name | ST031394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reactions for higher yields and better efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: Condensation reactions can be performed to form larger molecules by combining smaller ones, often using acid or base catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione possess anticancer properties. Research has shown that derivatives of dibenzoazepines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can target cancer cell lines effectively, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Another area of interest is the antimicrobial potential of this compound. Compounds containing benzoxazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. The presence of the benzoxazole ring may enhance the interaction with microbial targets, leading to effective inhibition of growth . Further research is needed to elucidate the specific mechanisms involved.
Neuroprotective Effects
Preliminary findings suggest that dibenzoazepine derivatives may also offer neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Material Science Applications
In addition to biological applications, this compound may find utility in materials science. Its unique structure allows for potential applications in:
- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties and stability.
- Photovoltaic Devices : As a component in organic solar cells due to its ability to absorb light effectively.
Case Study 1: Anticancer Activity
A study published in a reputable journal evaluated the efficacy of dibenzoazepine derivatives against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration of these compounds could lead to new therapeutic options for cancer treatment.
Case Study 2: Antimicrobial Evaluation
Research conducted on benzoxazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and reported activities of dibenzoazepine-dione derivatives:
Key Observations :
- The benzoxazole-phenyl substituent in the target compound may enhance π-π stacking interactions with biological targets compared to unsubstituted or benzamide analogs .
- Halogenated derivatives (e.g., dichlorofluorenyl) exhibit increased reactivity and safety risks, suggesting that non-halogenated analogs like the target compound may have improved handling profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates, similar to methods used for structurally related dibenzoazepine-diones . Key steps include:
- Reacting spirocyclic diones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl imine derivatives.
- Post-synthetic modifications (e.g., pyrrolidine ring closure) to stabilize the core structure.
- Characterization : Use melting point analysis, elemental analysis, IR spectroscopy (to confirm carbonyl and benzoxazole C=N stretches), and UV-Vis spectroscopy (to track π→π* transitions in aromatic systems) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Preventive Measures :
- Use inert gas environments (e.g., nitrogen) during synthesis to prevent moisture/oxygen-sensitive side reactions .
- Store in airtight, corrosion-resistant containers at controlled temperatures (<25°C) to avoid degradation .
- Emergency Response :
- In case of skin contact, rinse immediately with water and use pH-neutral soap; for inhalation, relocate to fresh air and monitor respiratory function .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Experimental Design : Apply factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. For example:
- Vary reaction temperatures (80–120°C) and solvent systems (DMF vs. THF) to identify optimal conditions .
- Use response surface methodology (RSM) to model interactions between variables and predict maximum yield .
- Validation : Cross-check optimized conditions with HPLC purity analysis and mass spectrometry .
Q. What computational strategies are effective for studying this compound’s interactions with biological targets?
- Docking Studies : Employ tools like AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., neurotransmitter receptors implicated in neurological disorders) .
- Validation : Compare docking results with in vitro assays (e.g., enzyme inhibition IC50 values) to confirm computational predictions .
Q. How can contradictions in spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?
- Root Cause Analysis : Discrepancies may arise from tautomerism or solvent-dependent conformational changes. For example:
- IR may show unexpected carbonyl shifts due to hydrogen bonding, while NMR reveals dynamic equilibria between keto-enol forms .
- Resolution : Use variable-temperature NMR to probe tautomeric states and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What advanced techniques are recommended for probing the compound’s mechanism of action in cancer cells?
- In Vitro Assays :
- Conduct cell cycle analysis (flow cytometry) to identify arrest phases (G1/S vs. G2/M) .
- Perform Western blotting to quantify apoptosis markers (e.g., caspase-3 cleavage) .
Emerging Methodologies
Q. How can AI-driven simulations enhance process development for this compound?
- COMSOL Integration : Implement AI algorithms (e.g., neural networks) in COMSOL Multiphysics to simulate reaction kinetics and heat transfer, reducing trial-and-error experimentation .
- Smart Laboratories : Use autonomous robotic platforms for high-throughput screening of reaction conditions, coupled with real-time HPLC feedback .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
